Kaempferol 5-methyl ether

Übersicht

Beschreibung

Kaempferol 5-methyl ether is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound’s chemical structure consists of a flavonoid backbone with a methyl group attached to the fifth position, enhancing its stability and bioactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kaempferol 5-methyl ether can be synthesized through several methods. One common approach involves the methylation of kaempferol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction of kaempferol from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure kaempferol, which is then methylated to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Kaempferol 5-methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the flavonoid structure can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoid compounds with altered biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Flavonoids:

Kaempferol 5-methyl ether serves as a model compound for studying the reactivity and stability of flavonoids. This is crucial for understanding the chemical behavior of flavonoids in different environments, which can inform the development of new compounds with enhanced properties.

Biological Applications

Cellular Signaling Pathways:

Research indicates that this compound influences various cellular signaling pathways. It has been shown to affect cell proliferation and apoptosis, making it a candidate for further studies in cancer biology .

Antioxidant Properties:

The compound exhibits significant antioxidant activity, which is vital in protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels in cells, thereby preventing DNA damage and promoting cell viability .

Anti-Inflammatory Effects:

this compound has been linked to anti-inflammatory properties. It modulates inflammatory markers and pathways, including the downregulation of COX-2 and TNF-α, which are critical in inflammatory responses .

Medical Applications

Cancer Therapeutics:

The compound shows promise as a therapeutic agent in cancer treatment. It has been reported to inhibit tumor growth by affecting multiple signaling pathways involved in cell cycle regulation and apoptosis. For instance, kaempferol has been found to enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Cardiovascular Health:

this compound may contribute to cardiovascular health by improving endothelial function and reducing inflammation within blood vessels. This can potentially lower the risk of cardiovascular diseases .

Neuroprotective Effects:

Emerging research suggests that kaempferol derivatives may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease. Studies indicate that kaempferol can enhance cognitive function and reduce neuroinflammation through various mechanisms, including the modulation of acetylcholinesterase activity .

Industrial Applications

Nutraceutical Development:

Due to its antioxidant properties, this compound is being explored for use in nutraceuticals and functional foods. Its ability to improve health outcomes makes it an attractive ingredient for dietary supplements aimed at promoting overall wellness .

Cosmetic Industry:

The compound's antioxidant and anti-inflammatory properties also make it a candidate for cosmetic formulations aimed at skin protection and anti-aging effects .

Case Studies

-

Intestinal Health:

A study demonstrated that kaempferol supplementation improved intestinal health by reducing inflammation and enhancing gut barrier function in mice fed a high-fat diet. The results indicated a decrease in inflammatory markers and an improvement in gut microbiota composition . -

Cancer Treatment:

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival . -

Neuroprotection:

Research involving animal models of neurodegenerative diseases indicated that kaempferol could significantly improve cognitive functions and reduce oxidative stress markers in the brain .

Wirkmechanismus

Kaempferol 5-methyl ether exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Anticancer Mechanisms: this compound induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.

Vergleich Mit ähnlichen Verbindungen

Kaempferol 5-methyl ether is compared with other similar flavonoid compounds such as:

Kaempferol: The parent compound without the methyl group, which has similar but less potent biological activities.

Quercetin: Another flavonoid with a similar structure but different substitution patterns, leading to distinct biological effects.

Myricetin: A flavonoid with additional hydroxyl groups, resulting in different antioxidant and anti-inflammatory properties.

Uniqueness: this compound’s unique methylation at the fifth position enhances its stability and bioactivity compared to its non-methylated counterparts, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Kaempferol 5-methyl ether, a naturally occurring flavonoid, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

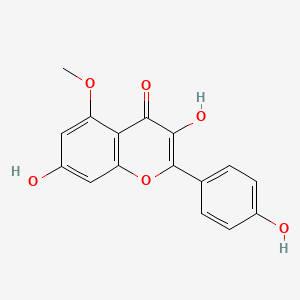

Chemical Structure and Properties

This compound features a flavonoid backbone with a methyl group attached to the fifth position. This modification enhances its stability and bioactivity compared to its parent compound, kaempferol. The compound is soluble in organic solvents and exhibits lipophilicity, facilitating absorption in biological systems.

Target Pathways

this compound interacts with multiple cellular targets, influencing various signaling pathways. It has been shown to modulate:

- Nuclear Factor Kappa B (NF-kB) : Involved in inflammation and immune responses.

- Mitogen-Activated Protein Kinases (MAPK) : Regulates cell proliferation and apoptosis.

- β-catenin Pathway : Associated with cell adhesion and gene transcription in cancer cells .

Biochemical Effects

The compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD). This action helps mitigate oxidative stress and cellular damage .

Antioxidant Activity

This compound has demonstrated significant antioxidant capabilities. Studies indicate that it can reduce lipid peroxidation and increase the levels of antioxidant enzymes in various models, including diabetic rats .

| Activity | Dose | Outcome |

|---|---|---|

| Antioxidant | 10 mg/kg | Increased SOD activity; reduced lipid peroxidation markers |

| Antioxidant | 20 mg/kg | Improved plasma glucose levels; enhanced antioxidant status |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It has been used in models of acute lung injury and colitis to reduce inflammation and tissue damage .

| Activity | Dose | Outcome |

|---|---|---|

| Anti-inflammatory | 50 mg/kg | Reduced inflammatory markers in colitis models |

| Anti-inflammatory | 100 mg/kg | Decreased lung inflammation post-injury |

Anticancer Properties

Research indicates that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression. It has shown efficacy against several cancer types, including breast, colon, and liver cancers .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | Significant reduction in tumor size |

| Colon Cancer | Inhibition of cell proliferation | Decreased tumor growth rate |

Case Studies

-

Hepatoprotective Effects

A study demonstrated that this compound significantly reduced liver damage in a rat model of hepatotoxicity induced by acetaminophen. The treatment led to decreased serum levels of liver enzymes (ALT and AST) and improved histological parameters . -

Neuroprotective Effects

In models of neuroinflammation, this compound exhibited protective effects against oxidative stress-induced neuronal damage. It reduced ROS production and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRUVANJRMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415757 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22044-80-0 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.